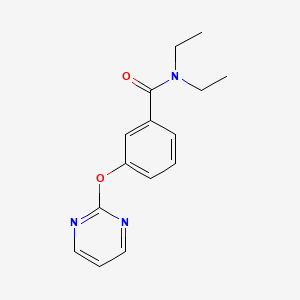![molecular formula C18H23NO4S B5514444 (3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)
(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-component reactions and can include steps like condensation, cyclisation, and acylation. For example, the synthesis of pyrrolidine-2,3-dione derivatives can be achieved through three-component reactions and subsequent reactions with aliphatic amines (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of similar compounds often features a twisted, tetra-substituted pyrrolidine ring. This can be confirmed through techniques like NMR, X-ray diffraction, and high-resolution mass spectrometry, as seen in studies of related pyrrolidine derivatives (Pedroso et al., 2020).
Chemical Reactions and Properties
Pyrrolidine derivatives can undergo various chemical reactions, including acylation, which can be influenced by the presence of Lewis acids (Jones et al., 1990). The presence of different substituents can lead to a variety of reactions and properties.
Physical Properties Analysis
The physical properties of such compounds are closely linked to their molecular structure. The crystal structure can reveal details about the molecular conformation and intermolecular interactions, as seen in studies of similar pyrrolidine derivatives (Pedroso et al., 2020).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives can be varied and complex, often depending on the specific substituents present in the molecule. Studies on related compounds provide insights into their reactivity and potential applications in synthesis (Lu & Shi, 2007).
Applications De Recherche Scientifique
Applications in Organic Synthesis and Medicinal Chemistry
Research in organic synthesis and medicinal chemistry often focuses on the development of novel compounds with potential therapeutic applications. For example, studies on the structural determinants of allosteric modulation at muscarinic acetylcholine receptors highlight the importance of specific chemical modifications for enhancing receptor activity and selectivity (Nawaratne et al., 2010). Similarly, the synthesis and biological evaluation of novel thiazolidinones demonstrate the utility of specific chemical scaffolds for developing compounds with antimicrobial properties (Revanasiddappa & Subrahmanyam, 2009).
Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)
Allosteric modulation of GPCRs represents a significant area of research with implications for drug discovery and development. Studies have shown that compounds like LY2033298 act as allosteric modulators of muscarinic acetylcholine receptors, offering insights into receptor-ligand interactions and the potential for developing targeted therapies (Valant et al., 2012).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a key area of research due to their widespread applications in pharmaceuticals. Techniques such as microwave-assisted Paal–Knorr condensation have been employed to efficiently generate polysubstituted furans, pyrroles, and thiophenes, showcasing the versatility of heterocyclic chemistries in generating bioactive molecules (Minetto et al., 2005).
Antimicrobial and Antimycobacterial Activity
The development of compounds with antimicrobial and antimycobacterial activities remains a priority in combating infectious diseases. Research on nicotinic acid hydrazide derivatives has revealed promising antimicrobial properties, highlighting the potential for chemical modifications to enhance biological activity (Sidhaye et al., 2011).
Propriétés
IUPAC Name |
(3S,4R)-1-[2-(cyclopropylmethylsulfanyl)acetyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-23-14-4-2-3-13(7-14)15-8-19(9-16(15)18(21)22)17(20)11-24-10-12-5-6-12/h2-4,7,12,15-16H,5-6,8-11H2,1H3,(H,21,22)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFYDWUHLXKRTL-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)CSCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)CSCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5514399.png)
![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)
![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)

![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)


![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)

![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)